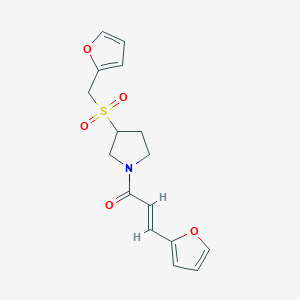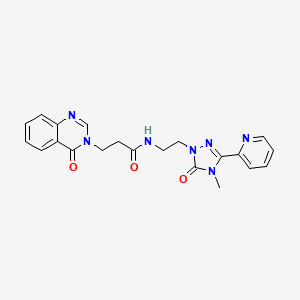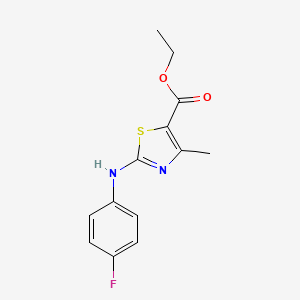
Ethyl 2-((4-fluorophenyl)amino)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-[(4-fluorophenyl)amino]acetate” is a compound used in proteomics research . It has a molecular formula of C10H12FNO2 and a molecular weight of 197.21 . Another similar compound, “Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate”, has a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol.
Molecular Structure Analysis
The molecular structure of similar compounds such as “Ethyl 2-[(4-fluorophenyl)amino]acetate” has been analyzed . The InChI Code for this compound is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “Ethyl 2-[(4-fluorophenyl)amino]acetate” has a melting point of 73-74°C .
Scientific Research Applications
Anticancer Activity
This compound has been tested for its anticancer activity and found to have an IC50 of 95.2 μg/mL against the HCT 116 cell line . This suggests that it could potentially be used in the treatment of certain types of cancer.
Antioxidant Activity
2-Aminothiazole-based compounds, such as the one , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, which may help prevent various diseases and slow down the aging process.
Antimicrobial Activity
The 2-aminothiazole scaffold, which is a part of this compound, is known to act as an antimicrobial agent . This suggests that it could be used in the development of new antibiotics or other types of antimicrobial drugs.
Anti-inflammatory Activity
2-Aminothiazole-based compounds have also been associated with anti-inflammatory activity . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Drug Development
The 2-aminothiazole scaffold is a characteristic structure in drug development . This means that this compound could potentially be used as a starting point for the development of new drugs with various therapeutic applications.
Synthesis of Derivatives
This compound can be used in the synthesis of various derivatives . These derivatives could potentially have a wide range of applications in different fields of scientific research.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIKAAAKLNKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-chlorophenyl)acetyl]amino}-3-methoxy-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B2827912.png)
![2-(1-azepanyl)-N-[4-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2827913.png)
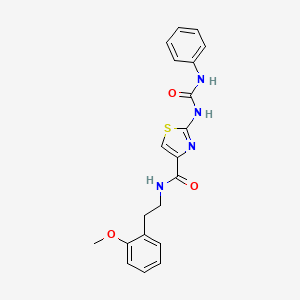
![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)
![(2E)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2827916.png)
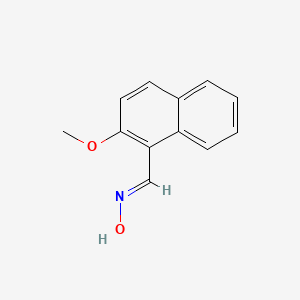
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)



![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)

